Pipotiazine is a potent neuroleptic drug belonging to the phenothiazine family. [] Its primary role in scientific research involves its use as a long-acting antipsychotic in veterinary and animal studies. [, ] Pipotiazine is available in both oral and depot (long-acting) formulations. []
Related Compounds
Pipotiazine Palmitate
Compound Description: Pipotiazine palmitate is the palmitic acid ester of pipotiazine. Formulated as an oil-based intramuscular injection, pipotiazine palmitate serves as a depot medication, providing sustained release of pipotiazine over an extended period, typically about 4 weeks [, , , , , , , ]. This formulation is particularly beneficial for individuals with schizophrenia who struggle with medication adherence [, , ].
Relevance: Pipotiazine palmitate is directly derived from pipotiazine, serving as a prodrug. Upon injection, it is gradually hydrolyzed to release pipotiazine, which is the active compound exerting the antipsychotic effects [].
Pipotiazine Undecylenate
Compound Description: Pipotiazine undecylenate is another long-acting ester prodrug of pipotiazine [, ]. Similar to pipotiazine palmitate, it was investigated for its potential in long-term treatment of chronic psychoses [].
Relevance: Pipotiazine undecylenate shares a similar structure and mechanism of action with pipotiazine palmitate, both acting as prodrugs that are metabolized to release pipotiazine [, ]. The key difference lies in the esterifying fatty acid, which may result in different pharmacokinetic profiles and durations of action.
Fluphenazine
Compound Description: Fluphenazine is a typical antipsychotic medication belonging to the phenothiazine class, similar to pipotiazine [, , ]. It is also available in depot formulations, fluphenazine enanthate and fluphenazine decanoate, used for long-term management of schizophrenia [, , , ].
Relevance: Fluphenazine shares structural similarities with pipotiazine, both being members of the phenothiazine class of antipsychotics. Both drugs exert their antipsychotic effects primarily by blocking dopamine receptors in the brain [, ]. Clinical studies have directly compared the efficacy and tolerability of pipotiazine palmitate to fluphenazine decanoate, suggesting comparable effectiveness in managing schizophrenia symptoms [, , , ].
Fluphenazine Decanoate
Compound Description: Fluphenazine decanoate is a long-acting ester prodrug of fluphenazine [, , ]. Like pipotiazine palmitate, it is administered intramuscularly and provides sustained release of fluphenazine, making it suitable for long-term maintenance therapy in schizophrenia [, , ].
Relevance: Fluphenazine decanoate is a comparable depot antipsychotic to pipotiazine palmitate. Head-to-head clinical trials have directly evaluated their efficacy and side effect profiles [, ].
Fluphenazine Enanthate
Compound Description: Fluphenazine enanthate is another long-acting ester prodrug of fluphenazine [, ]. It is also a depot antipsychotic administered intramuscularly, providing a duration of action of approximately 2-4 weeks [, ].
Relevance: Similar to fluphenazine decanoate, fluphenazine enanthate offers another comparable depot medication to pipotiazine palmitate. Both are structurally related to pipotiazine and exert similar pharmacological actions [, ].
Haloperidol
Compound Description: Haloperidol is a typical antipsychotic belonging to the butyrophenone class [, , ]. It is available in both oral and depot formulations, with haloperidol decanoate being the long-acting injectable form [, ].
Relevance: Haloperidol, while structurally different from pipotiazine, serves as a point of comparison in several studies investigating pipotiazine's efficacy and safety [, , ]. Haloperidol decanoate, as a depot antipsychotic, is often compared to pipotiazine palmitate regarding long-term treatment outcomes in schizophrenia [, ].
Haloperidol Decanoate
Compound Description: Haloperidol decanoate, a long-acting ester of haloperidol, is administered as a depot injection for maintenance therapy in schizophrenia [, ]. It offers sustained release of haloperidol over several weeks [, ].
Relevance: Haloperidol decanoate serves as another comparable depot antipsychotic to pipotiazine palmitate, with studies directly comparing their efficacy and tolerability in managing schizophrenia [, ].
Flupenthixol Decanoate
Compound Description: Flupenthixol decanoate is a long-acting injectable antipsychotic belonging to the thioxanthene class []. It is a depot formulation administered intramuscularly, providing sustained release of the active moiety, flupenthixol [].
Relevance: Flupenthixol decanoate is another comparable depot antipsychotic to pipotiazine palmitate. Clinical trials have directly assessed their relative effectiveness in treating chronic schizophrenia [].
Chlorpromazine
Compound Description: Chlorpromazine is a first-generation antipsychotic belonging to the phenothiazine class [, ]. It is primarily used to treat psychotic disorders like schizophrenia [].
Relevance: Chlorpromazine, while not a focus in these studies, is mentioned as a representative typical antipsychotic and a member of the same class as pipotiazine. Both share a similar mechanism of action, blocking dopamine receptors in the brain [, ].
Thioproperazine
Compound Description: Thioproperazine is a typical antipsychotic belonging to the piperazine phenothiazine subclass [, ]. It is known for its potent antipsychotic effects but also for a higher risk of extrapyramidal side effects compared to some other antipsychotics [, ].
Relevance: Thioproperazine is mentioned as a comparator to pipotiazine in terms of pharmacological properties and potential clinical applications [, ]. Both drugs share structural similarities and a comparable mechanism of action, but their side effect profiles may differ.
Source and Classification
Pipotiazine is classified as a typical antipsychotic due to its mechanism of action, which primarily involves dopamine receptor antagonism. It is part of the phenothiazine family, which includes other well-known antipsychotics like chlorpromazine. The drug has been utilized in clinical settings for its efficacy in managing symptoms associated with schizophrenia and has a long-acting injectable formulation known as pipotiazine palmitate.
Synthesis Analysis
The synthesis of pipotiazine involves a multi-step chemical process. The initial step includes the alkylation of 2-Dimethylaminosulfonylphenothiazine with 1-Bromo-3-chloropropane, resulting in the formation of 10-(3-chloropropyl)-N,N-dimethylphenothiazine-2-sulfonamide. This intermediate is then further alkylated with 4-Piperidineethanol to yield pipotiazine.
Technical Parameters
Starting Materials:
2-Dimethylaminosulfonylphenothiazine
1-Bromo-3-chloropropane
4-Piperidineethanol
Reagents: Common reagents may include bases for facilitating the alkylation reactions.
Conditions: Specific temperatures and reaction times are typically optimized based on the desired yield and purity of the final product.
Molecular Structure Analysis
Pipotiazine has the molecular formula C24H33N3O3S2 and a molar mass of approximately 475.67 g/mol. Its molecular structure features a phenothiazine core with various substituents that enhance its pharmacological properties.
Functional Groups: The presence of sulfonamide and piperidine moieties contributes to its activity as an antipsychotic agent.
Chemical Reactions Analysis
Pipotiazine undergoes various chemical reactions primarily related to its interactions with biological systems. As an antipsychotic, it acts by blocking dopamine receptors in the brain, which can lead to several downstream effects.
Key Reactions
Dopamine Receptor Antagonism: Pipotiazine binds to D1, D2, D3, and D4 dopamine receptors, inhibiting their activity.
Serotonin Receptor Interaction: It also antagonizes serotonergic receptors (5-HT1 and 5-HT2), which may contribute to its therapeutic effects while mitigating some side effects associated with dopamine blockade.
These interactions result in a complex pharmacological profile that influences both therapeutic outcomes and side effects.
Mechanism of Action
Pipotiazine's mechanism of action primarily involves its role as an antagonist at several neurotransmitter receptors:
Key Mechanisms
Dopaminergic Activity: By blocking dopamine receptors, pipotiazine reduces dopaminergic overactivity associated with psychosis.
Serotonergic Activity: Antagonism at serotonin receptors helps manage mood-related symptoms and can reduce extrapyramidal side effects commonly seen with other antipsychotics.
This multifaceted action profile allows pipotiazine to address both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, lack of emotion) associated with schizophrenia.
Physical and Chemical Properties Analysis
Pipotiazine exhibits several notable physical and chemical properties:
Property
Value
State
Solid
Water Solubility
0.0127 mg/mL
Log P (octanol-water)
Approximately 3.94
pKa (strongest acidic)
17.09
pKa (strongest basic)
8.86
Polar Surface Area
64.09 Ų
Number of Rotatable Bonds
7
Applications
Pipotiazine's primary application lies in psychiatry as an effective treatment for schizophrenia. Its long-acting injectable form allows for improved patient compliance by reducing the frequency of dosing.
Clinical Applications
Schizophrenia Management: Pipotiazine has been shown to be effective in reducing symptoms of schizophrenia when compared to other typical antipsychotics.
Depot Formulations: The injectable forms (pipotiazine palmitate) provide sustained release over weeks, making them suitable for patients who may struggle with daily medication adherence.
In addition to its psychiatric uses, research has explored other potential applications, such as its inhibitory properties in corrosion studies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
OB-2 is a novel inhibitor of stomatin-like protein-3 (STOML3) oligomerization that reversibly reduce the sensitivity of mechanically gated currents in sensory neurons and silence mechanoreceptors in vivo.
OBA-09 is an ester of pyruvate and salicylic acid that has neuroprotective properties. It decreases lactate dehydrogenase (LDH) release and prevents cell death induced by NMDA or zinc, and reduces the production of reactive oxygen species (ROS) induced by oxygen-glucose deprivation in mixed rat primary cortical cells when used at concentrations of 10 and 15 mM. OBA-09 (10 mg/kg) reduces infarct volume by 89.9% and decreases expression of IL-1β, inducible nitric oxide synthase (iNOS), COX-2, and TNF-α in the brain in a rat model of ischemia induced by middle cerebral artery occlusion (MCAO). It improves motor performance in the rotarod test in the same model when administered at a dose of 10 mg/kg. OBA-09 is a neuroprotective agent. It acts by preventing lipid peroxidation, ROS production and causing the recovery of NAD and ATP concentrations to near basal levels.
OBE022 is a prodrug of OBE002, and is an oral and selective prostaglandin F2α receptor antagonist as an effective and safe modality for the treatment of preterm labor.
Obeticholic acid is a dihydroxy-5beta-cholanic acid that is chenodeoxycholic acid carrying an additional ethyl substituent at the 6alpha-position. A semi-synthetic bile acid which acts as a farnesoid X receptor agonist and is used for treatment of primary biliary cholangitis. It has a role as a farnesoid X receptor agonist and a hepatoprotective agent. It is a dihydroxy-5beta-cholanic acid, a 3alpha-hydroxy steroid and a 7alpha-hydroxy steroid. It is functionally related to a chenodeoxycholic acid. Primary biliary cirrhosis, or PBC, is a progressive and chronic condition that leads to hepatic injury often resulting in end-stage liver failure that requires liver transplantation. Obeticholic acid is a farnesoid-X receptor (FXR) agonist used to treat this condition, possibly allowing for increased survival. In 2016, it was granted approval to treat primary biliary cholangitis in combination with [ursodeoxycholic acid], which was previously the mainstay treatment for this condition. In May 2021, the FDA updated its prescribing information to contraindicate the use of obeticholic acid in patients with PBC and advanced cirrhosis (e.g. those with portal hypertension or hepatic decompensation) due to a risk of liver failure, in some cases requiring liver transplantation. Obeticholic acid is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH). The NDA from Intercept Pharmaceuticals was approved in November 2019 and obeticholic acid is expected to be granted full approval for this indication in 2020. Obeticholic acid is a Farnesoid X Receptor Agonist. The mechanism of action of obeticholic acid is as a Farnesoid X Receptor Agonist. Obeticholic Acid is an orally bioavailable semi-synthetic bile acid derivative and an agonist of the nuclear bile acid receptor farnesoid X receptor (FXR) that may be used to lower hepatic exposure to bile acids. Upon oral administration, obeticholic acid targets and binds to FXR expressed in the liver and intestine, activating FXR-mediated bile acid, inflammatory, fibrotic, and metabolic pathways. This suppresses the production of bile acid in the hepatocytes and increases bile acid transport out of the hepatocytes, thereby reducing hepatic exposure to bile acids. FXR plays an important role in bile acid homeostasis and is involved in hepatic and intestinal inflammation and liver fibrosis.